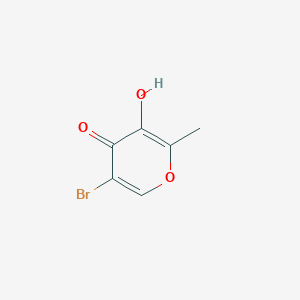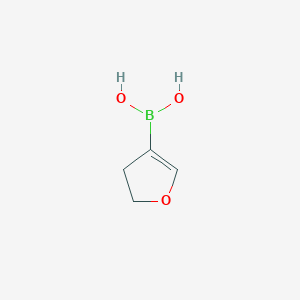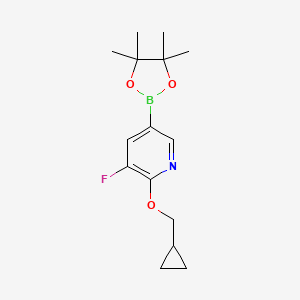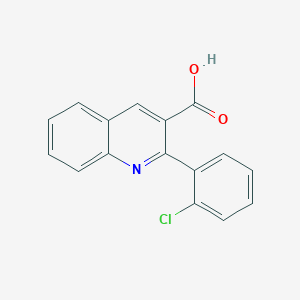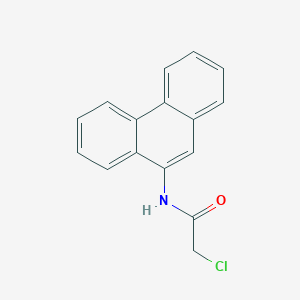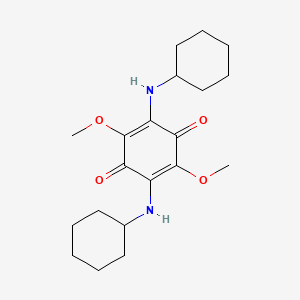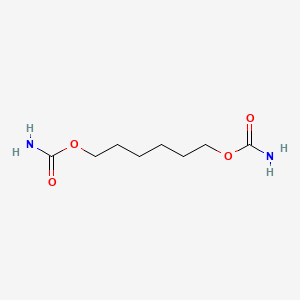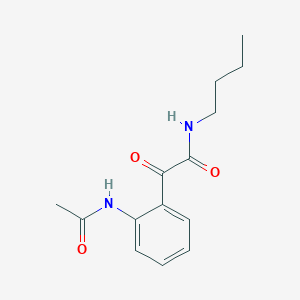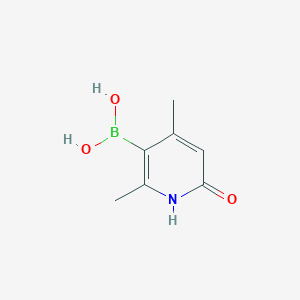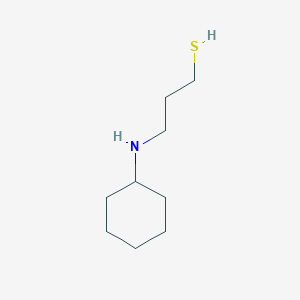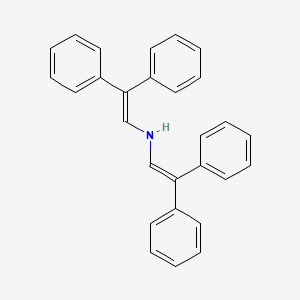![molecular formula C14H13BO3 B13996834 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the oxaborole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in the structure imparts unique reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable precursor to introduce the benzyloxy group.
Cyclization: The intermediate is then subjected to cyclization reactions to form the oxaborole ring. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the heterocyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include automated purification systems to streamline the production.
化学反应分析
Types of Reactions
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxaborole ring or the benzyloxy group.
Substitution: The benzyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of skin diseases like psoriasis and atopic dermatitis.
Biological Research: The compound is used to investigate the inhibition of specific enzymes and pathways involved in inflammatory responses.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol involves the inhibition of specific enzymes, such as phosphodiesterase-4 (PDE4). The compound binds to the catalytic domain of PDE4, inhibiting its activity and reducing the production of pro-inflammatory cytokines . This action helps in mitigating inflammatory responses and is beneficial in treating conditions like psoriasis and atopic dermatitis.
相似化合物的比较
Similar Compounds
Crisaborole: Another oxaborole compound used in the treatment of skin diseases.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer properties.
Uniqueness
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its ability to inhibit PDE4 with high specificity makes it a valuable compound in medicinal chemistry, particularly for treating inflammatory skin conditions.
属性
分子式 |
C14H13BO3 |
|---|---|
分子量 |
240.06 g/mol |
IUPAC 名称 |
1-hydroxy-7-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3/c16-15-14-12(10-18-15)7-4-8-13(14)17-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
InChI 键 |
PEJPERPEBCGITJ-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC=C2OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


